molecular formula C13H14O3 B1310784 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one CAS No. 66346-53-0

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Cat. No. B1310784
CAS RN: 66346-53-0
M. Wt: 218.25 g/mol
InChI Key: WMSVQPRIONJUIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 2H-chromen-2-one derivatives has been explored in the provided studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine . Similarly, 4-hydroxycoumarine was used as a starting material to synthesize 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones . Another study demonstrated the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers to produce 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones . Additionally, 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives were synthesized for biological screening . The Knoevenagel reaction was employed to synthesize 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Elemental analysis, IR, and multinuclear/multidimensional NMR spectroscopy were used to assign the complete network of proton and carbon atoms . Crystallographic studies provided detailed insights into the molecular structures, as seen in the determination of the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one and 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one .

Chemical Reactions Analysis

The studies have shown that 2H-chromen-2-one derivatives can undergo various chemical reactions. For example, the intramolecular Paternò–Büchi reaction was used to synthesize angular tricyclic compounds . The possibility of obtaining asymmetric 1,5-diketones based on 4-hydroxy-2H-chromen-2-one and dimedone through three-component condensation was also explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. Quasireversible redox processes were observed in all compounds . The UV absorption spectra showed strong absorption bands, indicating π-π* transitions of the oxadiazole group . The sensitivity of the compounds to solvent polarity and hydrogen bonding with protic and aprotic solvents was detected . The acid dissociation constants for some compounds were estimated based on (1)H-NMR spectroscopy as well as on potentiometric and UV/vis titration experiments .

Case Studies and Biological Screening

Several of the synthesized compounds exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853 . Antioxidant activities were also reported, with some compounds showing higher activity than trolox . Compounds synthesized in study showed a high degree of cytotoxic and bactericidal activity, indicating their potential for further biological applications.

Scientific Research Applications

Crystal Structure Analysis

Research has demonstrated the importance of the crystal structure analysis of chromen-2-one derivatives. For instance, studies on compounds closely related to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one have elucidated their crystal structure, revealing how the arrangement of molecules in the crystal lattice can influence their chemical and physical properties. The detailed crystallographic analysis provides insights into the molecular interactions and hydrogen bonding within these structures, which are critical for understanding their reactivity and stability (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Physico-chemical Properties

The synthesis and exploration of the physico-chemical properties of chromen-2-one derivatives have been a significant area of research. For example, the synthesis of these compounds through reactions like the Knoevenagel condensation demonstrates their versatile chemical reactivity. The studies on their physico-chemical properties, including UV/visible absorption spectra and acid dissociation constants, offer valuable information on their behavior in different environments. This knowledge is crucial for their potential applications in various fields such as materials science and pharmaceuticals (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Biological Screening

Significant efforts have been directed toward evaluating the biological activities of chromen-2-one derivatives. Research focusing on their cytotoxic and bactericidal properties reveals their potential as bioactive compounds. For example, some derivatives have shown a high degree of cytotoxic activity, indicating their possible use in developing new therapeutic agents with anticancer properties. Similarly, the evaluation of bactericidal activity suggests their potential application in creating new antibiotics or antiseptic materials (Khan et al., 2003).

Novel Synthesis Methods

The development of novel synthesis methods for chromen-2-one derivatives highlights the ongoing innovation in chemical synthesis techniques. For example, the use of microwave-assisted synthesis and green chemistry approaches aims to make the production of these compounds more efficient, environmentally friendly, and applicable to a broader range of substances. These advancements in synthesis methods are crucial for expanding the utility and accessibility of chromen-2-one derivatives in scientific research and industrial applications (Vu Ngoc Toan & Nguyen Dinh Thanh, 2020).

Safety and Hazards

The specific safety and hazards associated with “5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one” are not detailed in the retrieved papers .

Future Directions

The future directions for the study of “5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one” and its derivatives could involve further exploration of their synthesis methods, investigation of their biological properties, and potential applications in various fields .

properties

IUPAC Name

5-hydroxy-7-methyl-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSVQPRIONJUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417514
Record name 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66346-53-0
Record name 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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